REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:11][CH:12]([OH:15])[CH2:13][NH2:14].C(N(CC)CC)C>C(O)C>[N+:8]([C:7]1[C:2]([NH:14][CH2:13][CH:12]([OH:15])[CH3:11])=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
CC(CN)O
|
Name
|
|
Quantity
|
8.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 11/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and methylene chloride
|
Type
|
CUSTOM
|
Details
|
The water layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×)
|
Type
|
EXTRACTION
|
Details
|
The combined methylene chloride layers were extracted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified on a silica gel column (200 g)
|
Type
|
WASH
|
Details
|
eluting first with methylene chloride
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
A sample of the oil was dried at 50°-60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)NCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |